5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Description

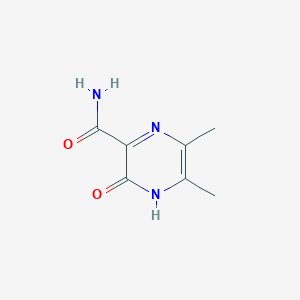

5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a pyrazine derivative characterized by a dihydropyrazine core substituted with methyl groups at positions 5 and 6, a carboxamide group at position 2, and a ketone at position 2.

Properties

IUPAC Name |

5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-3-4(2)10-7(12)5(9-3)6(8)11/h1-2H3,(H2,8,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYIEGLEXWYCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=O)N1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302353 | |

| Record name | 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90000-71-8 | |

| Record name | 90000-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized via cyclization reactions involving suitable precursors, typically derivatives of diaminopyrazines or α-amino acid amides. One prevalent laboratory method involves the cyclization of 2,3-diaminopyrazine with acetic anhydride, which facilitates ring closure to form the desired pyrazinone structure under controlled temperature and solvent conditions.

Industrial-scale synthesis often mirrors this approach but employs continuous flow reactors to optimize reaction kinetics, enhance yield, and maintain product purity. Purification techniques such as recrystallization and chromatographic separation are standard to isolate the target compound with high quality.

Preparation from α-Amino Acid Amides and α-Dicarbonyl Compounds

A widely studied and versatile approach to synthesize 2(1H)-pyrazinones, including 5,6-dimethyl derivatives, involves the condensation of α-amino acid amides with α-dicarbonyl compounds such as glyoxal or methylglyoxal. This method, originally developed by Jones and further refined by Karmas and Spoerri, proceeds via the formation of ketoamide intermediates that cyclize to form dihydropyrazine rings, followed by oxidation to yield pyrazinones.

Key features of this method include:

- Reaction Conditions: Typically conducted in alkaline media (e.g., NaOH or KOH) at low temperatures (~−50 °C) to control reaction rate and suppress side reactions such as self-condensation of amino ketones.

- Substrate Scope: A broad range of amino acid amides (e.g., alanine amide, glycine amide) and dicarbonyl compounds (glyoxal, methylglyoxal) can be employed to introduce various substituents at the 5 and 6 positions of the pyrazine ring.

- Regioselectivity: The reaction can yield different regioisomers depending on conditions; for example, sodium bisulfite addition favors the 6-methyl isomer.

Cyclization of Dipeptidyl Chloromethyl Ketones

Another efficient strategy involves the cyclization of dipeptidyl chloromethyl ketones, which contain a chlorine atom that enhances electrophilicity and facilitates ring closure to the pyrazinone core. This method allows for the synthesis of highly substituted pyrazinones under mild conditions and is adaptable to various amino acid components, influencing the substitution pattern at positions 3 and 6.

- Reaction Scheme: The chloromethyl ketone undergoes intramolecular nucleophilic attack by an amide nitrogen, releasing chloride and forming the pyrazinone ring.

- Advantages: This approach is stereochemically tolerant and can produce pyrazinones bearing carboxylate or amino substituents, which are valuable for further functionalization and biological activity studies.

Multicomponent Reactions (Ugi Reaction) Followed by Cyclization

Recent advances have introduced one-pot multicomponent reactions, such as the Ugi reaction, to assemble complex intermediates that cyclize into pyrazinones upon treatment with acid. This method offers modularity and diversity in substituents:

- Process: Equimolar amounts of isocyanides, aldehydes, amino aldehydes, and carboxylic acids react to form Ugi adducts, which upon acid-mediated deprotection and cyclization yield 3,4-dihydropyrazin-2(1H)-ones, closely related to the target compound.

- Advantages: This approach allows rapid access to diverse pyrazinone derivatives with potential for library synthesis and medicinal chemistry applications.

Oxidation and Aromatization Steps

The final step in many synthetic sequences involves oxidation of dihydropyrazinone intermediates to the corresponding pyrazinone or pyrazinedione derivatives. Common oxidants include manganese dioxide, hydrogen peroxide, or atmospheric oxygen under catalytic conditions. Aromatization stabilizes the heterocyclic system and is critical for obtaining the biologically active form of the compound.

Summary Table of Preparation Methods

| Methodology | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of 2,3-diaminopyrazine | 2,3-Diaminopyrazine, acetic anhydride | Controlled temperature, reflux | Straightforward, scalable | Requires precursor availability |

| Condensation of α-amino acid amides | α-Amino acid amides, glyoxal/methylglyoxal | Alkaline medium, low temp (−50 °C) | Broad substrate scope, regioselective | Possible self-condensation side reactions |

| Dipeptidyl chloromethyl ketone cyclization | Dipeptidyl chloromethyl ketones | Mild, room temperature | High substitution diversity, stereochemically tolerant | Decarboxylation possible at some positions |

| Ugi multicomponent reaction + cyclization | Isocyanide, aldehyde, amino aldehyde, carboxylic acid | Acid-mediated deprotection/cyclization | Modular, rapid synthesis of diverse derivatives | Requires multicomponent reaction optimization |

| Oxidation/aromatization | Dihydropyrazinone intermediates | MnO2, H2O2, or air oxidation | Stabilizes aromatic pyrazinone ring | Over-oxidation risk |

Research Findings and Optimization Notes

- The use of calcium carbonate in the condensation of α-amino ketones with α-bromoacetyl bromide helps prevent self-condensation, improving yield and purity.

- Addition of sodium bisulfite can direct regioselectivity toward the 6-methyl isomer in α-amino acid amide condensations with methylglyoxal.

- Microwave irradiation has been applied to accelerate cyclization and oxidation steps, reducing reaction times significantly while maintaining yields.

- Solid-phase synthesis adaptations of these methods have been reported, enabling combinatorial library generation for drug discovery.

- Industrial processes favor continuous flow reactors for enhanced control and scalability, incorporating in-line purification steps to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5,6-dimethyl-3,4-dihydropyrazine-2,3-dione, while reduction can produce 5,6-dimethyl-3,4-dihydropyrazine-2-carboxamide .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrazinecarboxamide compounds exhibit significant antimicrobial properties. Studies have shown that 5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide demonstrates activity against various bacterial strains. Its mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth in vitro has been documented, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Recent research highlights the neuroprotective effects of pyrazine derivatives. This compound has been studied for its potential to protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Sciences

Pesticide Development

The compound's structure suggests potential utility in the development of novel pesticides. Its efficacy against certain pests has been explored, indicating that it could serve as a basis for creating new agrochemicals aimed at improving crop protection while minimizing environmental impact .

Plant Growth Regulation

Research into plant growth regulators has identified compounds similar to this compound as having effects on plant growth and development. These compounds can influence physiological processes such as seed germination and root development, making them valuable for agricultural applications .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers used in various applications, including packaging and automotive industries .

Nanomaterials

Recent advancements have explored the use of this compound in the synthesis of nanomaterials. Its properties can facilitate the creation of nanoparticles with specific functionalities for applications in drug delivery systems and biosensors .

Case Studies

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 5,6-dimethyl groups in the target compound increase molecular weight and lipophilicity compared to Favipiravir. This may enhance membrane permeability but reduce solubility .

- Electronic Properties : Fluorine in Favipiravr improves RdRp binding via H-bonding with Tyr456 and Arg555 residues , whereas methyl groups lack such polar interactions.

- Steric Considerations : Dimethyl groups at positions 5 and 6 may hinder access to hydrophobic pockets in viral enzymes, unlike the compact fluorine substituent in T-705 .

Favipiravir (T-705):

This compound:

- Data Gap: No direct antiviral studies reported. Methyl groups may reduce RdRp affinity due to steric clashes with conserved residues like Ser624 .

6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide:

T-1105:

Stability and Pharmacokinetics

Biological Activity

5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS No. 90000-71-8) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 167.17 g/mol. The compound features a pyrazine ring with two methyl groups at positions 5 and 6 and a carboxamide functional group.

| Property | Value |

|---|---|

| CAS Number | 90000-71-8 |

| Molecular Formula | C7H9N3O2 |

| Molecular Weight | 167.17 g/mol |

| Density | 1.44 g/cm³ |

| Refractive Index | 1.638 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which could contribute to its protective effects against oxidative stress-related diseases. This activity was attributed to the presence of the pyrazine moiety, which is known to enhance electron donation .

Cytotoxic Effects

In cell line studies, this compound exhibited cytotoxic effects on cancer cells. Specifically, it induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests that the compound may have potential as an anticancer agent .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative damage in cells.

- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 50 µg/mL .

- Antioxidant Capacity : The DPPH assay demonstrated that the compound had an IC50 value of 30 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

- Cytotoxicity Assay : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 25 µM .

Q & A

What experimental design strategies are recommended for optimizing the synthesis of 5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide?

Basic

To optimize synthesis, employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis (reducing reaction time) and functionalization protocols (e.g., mono-/bis-functionalization of pyridazine analogs) can improve yield . Use factorial designs to identify interactions between variables, such as the impact of pH on cyclization efficiency .

How can computational methods elucidate the reaction mechanism of this compound formation?

Advanced

Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with molecular dynamics simulations to map energy barriers and intermediate stability. For instance, ICReDD’s reaction path search methods leverage computational modeling to predict feasible pathways and validate them experimentally, reducing trial-and-error approaches . AI-driven tools like COMSOL Multiphysics can simulate reaction kinetics under varying conditions .

What analytical techniques are critical for characterizing structural impurities in this compound?

Basic

Use HPLC-MS for impurity profiling and 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities. For hydrates or polymorphs, employ X-ray crystallography or FTIR to detect water content and hydrogen-bonding patterns, as demonstrated in studies of structurally similar pyridazine derivatives .

How can researchers resolve contradictions in bioactivity data for this compound?

Advanced

Apply meta-analysis to reconcile discrepancies in pharmacological assays. For example, compare IC50 values across cell lines while controlling for variables like solvent (DMSO vs. aqueous buffers) or metabolic interference. Use SwissADME to model pharmacokinetic parameters (e.g., logP, solubility) and correlate them with experimental bioactivity, as seen in triazolo-thiadiazine analogs .

What computational frameworks support the prediction of this compound’s stability under physiological conditions?

Advanced

Leverage molecular docking to assess binding affinity with serum proteins (e.g., albumin) and MD simulations to predict hydrolysis susceptibility. Tools like Schrödinger Suite or AutoDock Vina can model degradation pathways, guided by experimental data on analogous pyrazine-carboxamides .

What methodologies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

Basic

Synthesize analogs with systematic substitutions (e.g., methyl groups at positions 5/6) and evaluate their bioactivity via standardized assays (e.g., enzyme inhibition). Use QSAR modeling to correlate electronic (Hammett constants) or steric (Taft parameters) descriptors with activity, as applied to pyrazolo-pyrimidine derivatives .

How can regioselectivity challenges in functionalizing the pyrazine ring be addressed?

Advanced

Employ directed ortho-metalation or protecting group strategies to control substitution sites. For example, 3,6-dichloropyridazine derivatives were selectively functionalized using Grignard reagents under inert conditions, a method adaptable to pyrazine systems . Computational prediction of reactive sites via Fukui indices can further guide regioselective modifications .

What experimental approaches validate the proposed mechanism of action in antimicrobial studies?

Advanced

Use time-kill assays and resistance induction studies to differentiate bactericidal vs. bacteriostatic effects. For mechanistic insights, conduct transcriptomic profiling (RNA-seq) on treated microbial cultures and compare with databases of known targets (e.g., dihydrofolate reductase inhibition in pyrimidine analogs) .

How can purification challenges due to polar byproducts be mitigated?

Basic

Optimize column chromatography using mixed-mode stationary phases (e.g., C18 with ion-pairing agents) to resolve polar impurities. For crystalline products, employ recrystallization in solvent systems like ethanol/water, as demonstrated in triazolopyrazine purifications .

What advanced techniques assess the compound’s stability under accelerated storage conditions?

Advanced

Conduct stress testing (e.g., 40°C/75% RH for 6 months) with HPLC-UV/PDA monitoring. For oxidative degradation, use LC-MS/MS to identify radical-mediated byproducts. Reference standards for degradation products (e.g., EP impurity profiles) ensure accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.